Androst-4-ene-3,17-dione, (13alpha)-

Description

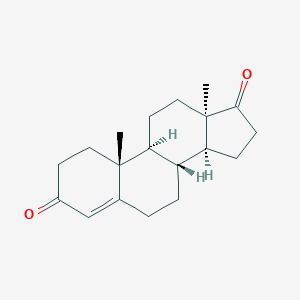

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13R,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMFNILZOJDQLW-BGJMDTOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171666 | |

| Record name | Androst-4-ene-3,17-dione, (13alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18485-76-2 | |

| Record name | Androst-4-ene-3,17-dione, (13alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018485762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC67578 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-4-ene-3,17-dione, (13alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANDROST-4-ENE-3,17-DIONE, (13.ALPHA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B6H7L8608 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Mechanisms and Stereospecificity in Steroid Biotransformations

Biosynthesis of Steroid Core Structures with Emphasis on Stereochemical Control Points

The biosynthesis of the androstane (B1237026) core, like all steroids, originates from cholesterol through a series of enzymatic modifications. The stereochemistry at the various chiral centers of the steroid nucleus is established during the cyclization of squalene (B77637) and subsequent enzymatic transformations. The fusion of the C and D rings of the steroid nucleus, which determines the stereochemistry at C-13, is a critical control point.

Postulated Enzymatic Pathways Leading to the Formation of Androstane Derivatives

The conventional biosynthesis of androstane derivatives, such as the precursor androstenedione (B190577), involves a series of reactions catalyzed by enzymes from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families. These pathways universally lead to the formation of steroids with a 13-beta methyl group.

The formation of a (13alpha)-androstane derivative would necessitate a deviation from this canonical pathway. Hypothetically, this could occur through several mechanisms:

An alternative cyclization of a steroid precursor: The initial cyclization of squalene oxide establishes the fundamental stereochemistry of the steroid nucleus. A different folding of the precursor within the active site of the cyclase enzyme could theoretically lead to a different stereochemical outcome at the C/D ring junction. However, this is considered a rare event in vertebrate steroidogenesis.

Epimerization at the C-13 position: An enzyme capable of catalyzing the epimerization of the C-13 methyl group from the beta to the alpha configuration could be a key player. Such enzymes, known as epimerases, are involved in other steroid transformations. For instance, 7α- and 7β-hydroxysteroid dehydrogenases can interconvert the stereochemistry at the C-7 position of bile acids. mdpi.com

Microbial biotransformation: Microorganisms are known to perform a wide array of steroid transformations with high regio- and stereospecificity. slideshare.netslideshare.netwalshmedicalmedia.comwjpls.org Fungi and bacteria possess unique enzyme systems that can modify the steroid nucleus in ways not observed in mammals, including the potential for epimerization or the synthesis of unconventional stereoisomers. researchfloor.org

Investigation of Potential Enzyme Systems Catalyzing (13alpha)-Stereospecific Synthesis

While no specific enzyme has been definitively identified as catalyzing the synthesis of Androst-4-ene-3,17-dione, (13alpha)-, several enzyme classes warrant investigation:

Isomerases/Epimerases: The search for an enzyme capable of C-13 epimerization would be a primary focus. Investigating microbial proteomes for enzymes with homology to known steroid-modifying enzymes could be a fruitful avenue.

Hydroxysteroid Dehydrogenases (HSDs): Certain HSDs exhibit promiscuous activities and can act on a variety of steroid substrates. nih.gov It is conceivable that a specific HSD, perhaps from a microbial source, could catalyze a redox reaction at or near the C-13 position that facilitates epimerization.

Cytochrome P450 Enzymes: These versatile enzymes are central to steroid biosynthesis and metabolism. While their primary roles are in hydroxylation and other oxidative reactions, their potential to influence stereochemistry through radical-based mechanisms cannot be entirely ruled out.

Isomerization Processes and Their Mechanistic Enzymology

The isomerization of the double bond in the A-ring of the steroid nucleus is a critical step in the biosynthesis of active steroid hormones. This reaction is catalyzed by the highly efficient enzyme, ketosteroid isomerase (KSI).

In-depth Analysis of Ketosteroid Isomerase (KSI) Functionality and its Stereochemical Implications

Ketosteroid isomerase (KSI) catalyzes the isomerization of Δ⁵-3-ketosteroids to their hormonally active Δ⁴-conjugated isomers. proteopedia.org This reaction is essential for the production of androgens, estrogens, and corticosteroids.

The catalytic activity of KSI is dependent on a precisely structured active site that can bind the steroid substrate and facilitate the proton transfer necessary for isomerization. Key features of the KSI active site include:

A Hydrophobic Binding Pocket: The active site is a deep, hydrophobic cavity that accommodates the nonpolar steroid molecule. proteopedia.org The shape and size of this pocket are critical determinants of substrate specificity.

A Catalytic Base: An aspartate residue (Asp38 in Comamonas testosteroni KSI) acts as a general base to abstract a proton from the C-4 position of the steroid. nih.gov

An Oxyanion Hole: A tyrosine (Tyr14) and another aspartate (Asp99) residue form an oxyanion hole that stabilizes the negative charge that develops on the C-3 oxygen during the reaction. proteopedia.org

KSI is one of the most proficient enzymes known, with a diffusion-limited rate of catalysis. proteopedia.org Kinetic studies have been instrumental in elucidating its mechanism. The enzyme displays a high degree of stereoselectivity for its natural substrates.

While no kinetic data is available for the isomerization of Androst-4-ene-3,17-dione, (13alpha)-, we can infer potential outcomes based on the known mechanism of KSI. The altered stereochemistry at C-13 would likely have a profound effect on the enzyme's kinetics:

Km (Michaelis Constant): The binding affinity of the (13alpha)-isomer to the enzyme would likely be significantly lower (a higher Km) due to the suboptimal fit in the active site.

kcat (Catalytic Rate): Even if binding occurs, the catalytic efficiency would likely be severely compromised. The precise alignment of the C-4 proton with the catalytic base and the C-3 oxygen with the oxyanion hole is critical for efficient catalysis. The altered geometry of the (13alpha)-isomer would likely disrupt this alignment, leading to a much lower kcat.

Mutagenesis studies of KSI have demonstrated that even subtle changes in the active site can have dramatic effects on catalytic efficiency. researchgate.net It is therefore highly probable that a significant change in the substrate's core structure, such as the inversion of stereochemistry at C-13, would render it a very poor substrate for KSI, if it is processed at all.

Below is a table summarizing the key enzymes involved in androstane biosynthesis and their known stereochemical preferences, highlighting the knowledge gap regarding (13alpha)-isomer formation.

| Enzyme Class | Typical Reaction | Known Stereochemical Preference | Potential Role in (13alpha)-Isomer Formation |

| Steroid Cyclases | Squalene cyclization | Forms trans-fused B/C and C/D rings (13-beta) | An alternative, undiscovered cyclase could potentially form a cis-fused C/D ring (13-alpha). |

| Cytochrome P450s | Hydroxylation, side-chain cleavage | Highly stereospecific for 13-beta substrates | Unknown. Potential for unusual reactions in microbial systems. |

| Hydroxysteroid Dehydrogenases | Oxidation/reduction of hydroxyl groups | Stereospecific for various positions on the 13-beta steroid nucleus | A novel HSD could potentially catalyze C-13 epimerization. |

| Ketosteroid Isomerase | Isomerization of A-ring double bond | Highly specific for the overall shape of 13-beta steroids | Likely to have very low or no activity on a (13alpha)-isomer due to steric hindrance and improper alignment in the active site. |

The Role of 3beta-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (3β-HSD/isomerase) in Steroid Rearrangements and Potential for (13alpha) Products

The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is a critical component in the biosynthesis of all classes of hormonal steroids. wikipedia.org Its primary, well-documented function is to catalyze the conversion of Δ5-3β-hydroxysteroids to the corresponding Δ4-3-keto steroids. wikipedia.orgmedscape.com This bifunctional enzyme first carries out the dehydrogenation of the 3β-hydroxyl group to a 3-keto group, followed by the isomerization of the C5-C6 double bond to the C4-C5 position. wikipedia.org This reaction is essential for the production of key steroids such as progesterone (B1679170) from pregnenolone, 17α-hydroxyprogesterone from 17α-hydroxypregnenolone, and androstenedione from dehydroepiandrosterone (B1670201) (DHEA). medscape.comnih.gov

The standard stereochemical outcome of the 3β-HSD catalyzed reaction results in steroids with the natural (13β) configuration at the C/D ring junction. The formation of atypical stereoisomers, such as (13α)-Androst-4-ene-3,17-dione, is not a known function of mammalian 3β-HSD under normal physiological conditions. The enzyme's active site is highly specific for the natural conformation of the steroid substrate. However, the potential for enzymatic processes to produce unusual stereoisomers cannot be entirely dismissed. It is conceivable that certain microbial isoforms of the enzyme or mutated versions could exhibit altered stereoselectivity, potentially leading to rearrangements or the formation of products with an alternative stereochemistry at the C-13 position. While direct evidence for 3β-HSD producing (13α) products is not established, the exploration of microbial enzymes remains a key area for discovering such novel biocatalytic functions.

Discovery and Characterization of Novel Steroid Isomerases with Atypical Stereoselectivity

The discovery of novel enzymes with atypical stereoselectivity is a significant objective in biotechnology and pharmaceutical synthesis, as they can provide access to new, biologically active compounds. researchfloor.org While the vast majority of naturally occurring steroid isomerases produce the thermodynamically stable 13β-configuration, research into microbial sources has revealed enzymes capable of recognizing or generating unconventional steroid structures. davidmoore.org.ukwjpls.org Microbial enzymes are known for their high degree of regio- and stereospecificity, which can sometimes differ from their mammalian counterparts. wjpls.org

A pertinent example of such atypical stereorecognition is observed in the fungus Cephalosporium aphidicola. Research has shown that this microorganism hydroxylates 13β-methyl steroids (the natural configuration) at the C11α and C14α positions. davidmoore.org.uk In contrast, when presented with 13α-methyl steroids (the "unnatural" epi-form), the fungus hydroxylates them at different positions, specifically C1α and C7α. davidmoore.org.uk This demonstrates that microbial enzyme systems can possess the stereochemical flexibility to bind and process steroids with the 13α-configuration. While this specific example involves a hydroxylase rather than an isomerase, it underscores the principle that microbial biocatalysts can interact with and modify steroid skeletons in ways not seen with standard enzymes. The search for novel isomerases capable of directly producing a 13α-stereoisomer from a 13β-precursor is an ongoing effort, leveraging the vast enzymatic diversity of the microbial world to create valuable and unique steroid derivatives. researchfloor.org

Microbial and Fungal Biotransformation Pathways Yielding Steroid Stereoisomers

Microbial and fungal biotransformations are powerful tools for creating a wide array of steroid derivatives, often with high regio- and stereoselectivity that is difficult to achieve through chemical synthesis. nih.govslideshare.net Numerous microorganisms, particularly fungi, have been shown to metabolize Androst-4-ene-3,17-dione through various reactions including hydroxylation, reduction, and dehydrogenation. nih.govnih.govresearchgate.net These bioconversions can lead to the formation of various stereoisomers and functionalized derivatives. wjpls.org

Fungal species from genera such as Aspergillus, Fusarium, and Mucor are frequently employed for these transformations. nih.govnih.govresearchgate.net For instance, incubation of Androst-4-ene-3,17-dione with different fungal strains yields a variety of hydroxylated products. The specific position and stereochemistry of the added hydroxyl group are dependent on the microorganism used. researchgate.net

The table below summarizes the results of biotransformation of Androst-4-ene-3,17-dione by various fungal species, demonstrating the diversity of products that can be generated.

| Microorganism | Substrate | Product(s) | Reference |

| Fusarium solani | Androst-4-ene-3,17-dione | 11α-hydroxyandrost-4-ene-3,17-dione, Testosterone (B1683101) | nih.gov |

| Aspergillus sp. | Androst-4-ene-3,17-dione | 11α-hydroxy-AD | nih.gov |

| Aspergillus nidulans | Androst-4-ene-3,17-dione | 11α-hydroxy-AD, 7β-hydroxy-AD | nih.gov |

| Mucor hiemalis | Androst-4-ene-3,17-dione | 14α-hydroxy-AD, 17-reduced products | researchgate.net |

| Cephalosporium aphidicola | 13α-methyl steroids | 1α- and 7α-hydroxylated products | davidmoore.org.uk |

This enzymatic diversity highlights the potential of microbial systems to serve as biocatalysts for producing specific, and potentially novel, steroid stereoisomers. The ability of certain fungi, like Cephalosporium aphidicola, to process substrates with the 13α configuration specifically points toward the feasibility of using microbial pathways to synthesize or modify compounds like (13α)-Androst-4-ene-3,17-dione. davidmoore.org.uk

Molecular Interactions and Mechanistic Studies of Steroid Stereoisomers

Principles of Molecular Recognition by Biological Macromolecules

The binding of a ligand, such as a steroid, to a biological macromolecule is a highly specific process governed by the principles of molecular recognition. This specificity is largely dictated by the three-dimensional arrangement of atoms in both the ligand and the binding site of the macromolecule.

Stereochemical Determinants of Ligand Binding to Steroid Receptors and Enzymes

Steroid receptors, which are ligand-activated transcription factors, possess a highly conserved ligand-binding domain (LBD). The architecture of the LBD creates a hydrophobic pocket that accommodates the steroid nucleus. Specific hydrogen bonds and van der Waals interactions between amino acid residues of the receptor and functional groups of the steroid stabilize the complex. Even subtle changes in the stereochemistry of the steroid, such as the inversion of a chiral center, can dramatically alter these interactions, leading to a significant decrease in binding affinity and, consequently, biological activity. For instance, the natural (13-beta) configuration of androgens is crucial for high-affinity binding to the androgen receptor.

Similarly, the active sites of enzymes that metabolize steroids are exquisitely sensitive to the substrate's stereochemistry. Enzymes such as hydroxysteroid dehydrogenases (HSDs) and cytochromes P450 exhibit a high degree of stereoselectivity, meaning they preferentially bind to and catalyze reactions on one stereoisomer over another. This selectivity is a direct consequence of the precise arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment that can distinguish between different stereoisomers.

Theoretical Modeling of Androst-4-ene-3,17-dione, (13alpha)- Interactions with Relevant Protein Targets

Due to the limited availability of experimental data specifically for Androst-4-ene-3,17-dione, (13alpha)-, theoretical modeling approaches such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting its interactions with protein targets.

Molecular Docking: This computational technique can be used to predict the preferred binding orientation of Androst-4-ene-3,17-dione, (13alpha)- within the active site of enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD) or the ligand-binding domain of the androgen receptor. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. It is hypothesized that the altered stereochemistry at C13 in the (13alpha)-isomer would lead to a different binding mode compared to the natural (13beta)-isomer, potentially resulting in a lower binding affinity or a non-productive binding orientation that hinders catalysis or receptor activation.

Molecular Dynamics Simulations: MD simulations can provide insights into the dynamic behavior of the protein-ligand complex over time. These simulations can reveal how the (13alpha)-stereoisomer affects the conformational flexibility of the protein's active site or ligand-binding domain. For instance, a study on the androgen receptor's DNA-binding domain has utilized all-atom MD simulations to investigate the stability of the receptor in its monomeric and dimeric forms and its interaction with DNA. mdpi.com Similar simulations with Androst-4-ene-3,17-dione, (13alpha)- could elucidate how its unique shape influences the receptor's dynamics and its ability to adopt an active conformation. A theoretical study designed an artificial transcription factor that responds to Androst-4-ene-3,17-dione by employing MD simulations to confirm that the binding of the steroid induces a conformational change necessary for its function. nih.gov These approaches highlight the power of computational methods in understanding steroid-protein interactions at a molecular level.

Substrate Specificity and Stereoselectivity in Enzyme-Catalyzed Reactions

Enzymes involved in steroid metabolism exhibit remarkable substrate specificity and stereoselectivity, ensuring the precise regulation of hormone levels. The architecture of the enzyme's active site is the primary determinant of this selectivity.

Elucidation of Enzyme Active Site Architecture Governing Stereoisomer Recognition

The three-dimensional structure of an enzyme's active site creates a unique chemical environment that is complementary in shape and chemical properties to its preferred substrate. For enzymes that act on steroids, the active site is typically a hydrophobic pocket that accommodates the steroid nucleus, with specific polar residues positioned to interact with the steroid's functional groups.

The recognition of stereoisomers is achieved through a combination of steric and electronic complementarity. The active site can be thought of as a chiral template that preferentially binds one stereoisomer over another. For example, the orientation of amino acid side chains can create steric hindrance that prevents the binding of an incorrectly configured isomer.

X-ray crystallography has been instrumental in revealing the atomic details of enzyme active sites and how they interact with their substrates. For instance, the crystal structures of various hydroxysteroid dehydrogenases have provided insights into the residues that determine substrate and cofactor specificity. nih.gov While a crystal structure of an enzyme in complex with Androst-4-ene-3,17-dione, (13alpha)- is not currently available, analysis of existing structures of related enzymes can provide clues about the structural basis for C13-stereospecificity. Key residues in the active site that make close contact with the D-ring of the steroid are likely to be critical in distinguishing between the 13-alpha and 13-beta configurations.

Quantitative Analysis of Enzyme Affinity and Catalytic Turnover for Steroid Isomers

Studies on enzymes like 17β-HSD have demonstrated significant differences in these parameters for different steroid substrates, reflecting the enzyme's specificity. For example, a study on the biotransformation of Androst-4-ene-3,17-dione to testosterone (B1683101) using a ketoreductase (KR-2) reported a Km value of 2.22 mmol/L for Androst-4-ene-3,17-dione. mdpi.com

Table 1: Key Concepts in Molecular Interactions of Steroid Stereoisomers

| Term | Definition | Relevance to Androst-4-ene-3,17-dione, (13alpha)- |

| Stereoisomers | Molecules with the same molecular formula and sequence of bonded atoms, but different three-dimensional orientations of their atoms in space. | Androst-4-ene-3,17-dione, (13alpha)- is a stereoisomer of the natural androstenedione (B190577) (13beta). |

| Molecular Recognition | The specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. | The binding of the (13alpha)-isomer to steroid receptors and enzymes is governed by molecular recognition principles. |

| Ligand-Binding Domain (LBD) | The region of a receptor protein that binds to its specific ligand. | The altered shape of the (13alpha)-isomer is expected to affect its binding to the LBD of steroid receptors. |

| Active Site | The region of an enzyme where substrate molecules bind and undergo a chemical reaction. | The stereochemistry at C13 will influence how Androst-4-ene-3,17-dione, (13alpha)- fits into the active site of metabolizing enzymes. |

| Stereoselectivity | The preferential reaction of one stereoisomer over another. | Enzymes involved in steroid metabolism are expected to show high stereoselectivity, likely with lower activity towards the (13alpha)-isomer. |

| Michaelis Constant (Km) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the enzyme's affinity for its substrate. | The Km value for the (13alpha)-isomer is predicted to be higher (lower affinity) than for the (13beta)-isomer. |

| Catalytic Rate Constant (kcat) | The turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per unit of time. | The kcat value for the (13alpha)-isomer is expected to be lower than for the (13beta)-isomer due to a less favorable orientation for catalysis. |

Advanced Analytical Methodologies for Stereoisomer Research

Chromatographic Techniques for the Separation and Purification of Steroid Stereoisomers

Chromatography remains the cornerstone for the separation of complex mixtures of steroids. For stereoisomers, which often possess identical physical and chemical properties, specialized techniques are required to achieve resolution.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of steroid isomers. For enantiomers and diastereomers, chiral HPLC, which utilizes a chiral stationary phase (CSP), is indispensable. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the steroid enantiomers and the chiral selector of the CSP, leading to differential retention times. springernature.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely employed for the resolution of steroid derivatives. nih.govnih.govshsmu.edu.cn The selection of the mobile phase is critical for optimizing separation. Normal-phase (using eluents like hexane/isopropanol) or reversed-phase (using water/acetonitrile or methanol) conditions can be employed, with the choice depending on the specific properties of the analytes and the CSP. nih.gov Method development involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to maximize resolution and analysis speed. shsmu.edu.cn

| Parameter | Condition A (Normal Phase) | Condition B (Reversed Phase) |

|---|---|---|

| Chiral Stationary Phase (CSP) | Chiralpak AD (Amylose derivative) | Chiralcel OD-H (Cellulose derivative) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Acetonitrile / Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25°C | 30°C |

| Detection | UV at 240 nm | UV at 240 nm |

| Expected Elution Order | (13α)-isomer before (13β)-isomer | (13β)-isomer before (13α)-isomer |

Gas Chromatography-Mass Spectrometry (GC-MS) is a reference method for comprehensive steroid profiling in biological samples such as urine and plasma. mdpi.comnih.gov Its high chromatographic resolution is essential for separating the numerous steroid isomers present in these complex matrices. nih.govtohoku.ac.jp Due to the low volatility of steroids, a derivatization step—typically oximation of keto groups and silylation of hydroxyl groups—is required prior to analysis. nih.gov

The gas chromatograph separates the derivatized steroids based on their boiling points and interactions with the stationary phase. The subsequent mass spectrometer fragments the molecules, producing a unique mass spectrum that acts as a chemical fingerprint for identification. For stereoisomers like (13α)-Androst-4-ene-3,17-dione, while they may have very similar retention times, subtle differences can often be achieved on high-resolution capillary columns. The mass spectra of stereoisomers are typically identical, so their identification relies on the chromatographic separation. GC-MS is particularly valuable for quantifying steroid metabolites to diagnose disorders related to steroid synthesis and metabolism. mdpi.comresearchgate.net

Spectroscopic Approaches for Stereochemical Elucidation and Mechanistic Probes

While chromatography excels at separation, spectroscopy provides detailed structural information, enabling the unambiguous assignment of stereochemistry and the study of molecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including the determination of steroid stereochemistry. nih.govdntb.gov.ua The precise three-dimensional structure of a steroid influences the local electronic environment of each nucleus (¹H and ¹³C), resulting in a unique set of chemical shifts and coupling constants. nih.gov

The stereochemistry at the C/D ring junction, which defines the (13α) configuration, causes significant changes in the NMR spectrum compared to the natural (13β) form. A key indicator is the chemical shift of the angular methyl group at C-18 (attached to C-13). In the natural (13β) series, this methyl group resides in a specific spatial environment, whereas the inverted stereochemistry at C-13 in the (13α) series forces it into a different orientation, altering its ¹H and ¹³C chemical shifts. researchgate.net Advanced 2D-NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe through-space interactions between protons, providing definitive proof of the relative stereochemistry of the entire molecule. uzh.chiosrjournals.org

| Carbon Atom | Expected Shift Region for (13β)-Isomer (ppm) | Predicted Shift Change for (13α)-Isomer | Rationale |

|---|---|---|---|

| C-18 (Methyl) | 12-15 | Significant downfield shift | Change in steric environment due to inverted stereocenter at C-13. |

| C-13 | 42-45 | Upfield shift | Altered geometry and strain at the C/D ring junction. |

| C-14 | 50-53 | Upfield shift | Change in dihedral angles relative to adjacent carbons. |

| C-17 | ~220 (Ketone) | Slight shift | Minor electronic changes from altered ring fusion. |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.govnih.gov For steroids, specific bands corresponding to C=O, C=C, and C-H vibrations can be used for structural characterization and conformational analysis. mdpi.comresearchgate.net

When a steroid binds to an enzyme's active site, the interactions with amino acid residues and cofactors can alter its vibrational frequencies. The Vibrational Stark Effect (VSE) is a powerful technique that utilizes this principle. It describes how an external electric field—such as the highly organized electrostatic field within an enzyme's active site—can shift the vibrational frequency of a bond, particularly a carbonyl (C=O) group. By introducing a probe with a known Stark tuning rate into the molecule, the magnitude of the local electric field within the enzyme can be quantified. This approach provides invaluable insight into the mechanisms of enzyme catalysis, revealing how the enzyme's structure stabilizes transition states during steroid metabolism. ed.ac.uk

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. rsc.org It measures the differential absorption of left- and right-handed circularly polarized light by a sample. Since stereoisomers interact differently with polarized light, CD is exceptionally sensitive to a molecule's absolute configuration and solution-phase conformation. mdpi.com

Mass Spectrometry (MS) Techniques for Identification and Quantification of Steroid Isomers

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques such as gas chromatography (GC) or liquid chromatography (LC), stands as a powerful analytical tool for the identification and quantification of steroid isomers like Androst-4-ene-3,17-dione, (13alpha)-. The subtle differences in the spatial arrangement of atoms in stereoisomers necessitate advanced analytical methodologies to achieve accurate differentiation and measurement.

The core challenge in analyzing stereoisomers lies in their identical mass and elemental composition, which results in indistinguishable mass-to-charge ratios (m/z) in a mass spectrometer. Consequently, mass spectrometry alone is often insufficient for their differentiation. The successful analysis of steroid isomers, therefore, relies on the synergistic combination of a separation technique that can resolve the isomers based on their physical properties, and a mass spectrometer for sensitive detection and structural elucidation.

Gas chromatography-mass spectrometry (GC-MS) has historically been a cornerstone for steroid analysis. For GC-MS, steroids are typically derivatized to increase their volatility and thermal stability. This process can also introduce specific fragmentation patterns that may aid in isomer differentiation. The separation of isomers is achieved based on their differential interactions with the stationary phase of the GC column. Factors such as the stereochemistry of the molecule can influence its retention time, allowing for the separation of isomers prior to their introduction into the mass spectrometer. Electron ionization (EI) is a common ionization technique in GC-MS, which can lead to extensive fragmentation of the steroid molecule. While this can create complex spectra, the relative abundances of specific fragment ions can sometimes differ between stereoisomers, providing a basis for their distinction.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become increasingly prevalent for steroid analysis due to its high sensitivity, specificity, and applicability to a wider range of compounds without the need for derivatization. In LC-MS/MS, the separation of isomers is accomplished by the liquid chromatography system, often utilizing specialized columns and mobile phases to enhance resolution. Following separation, the isomers are ionized, typically using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which helps to preserve the molecular ion.

Tandem mass spectrometry (MS/MS) is particularly crucial for the quantification and confirmation of steroid isomers. In this technique, the molecular ion of the analyte is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate characteristic product ions, which are then detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the accurate quantification of target analytes even in complex biological matrices. While the fragmentation patterns of stereoisomers can be very similar, subtle differences in the ratios of product ions can sometimes be exploited for their differentiation.

For the specific case of Androst-4-ene-3,17-dione, (13alpha)-, its differentiation from the naturally occurring (13beta)-isomer would heavily rely on the chromatographic separation. The cis-fusion of the C/D rings in the (13alpha)-isomer results in a more bent molecular structure compared to the trans-fusion in the (13beta)-isomer. This difference in three-dimensional shape can lead to different retention times on a GC or LC column.

The following interactive table summarizes key parameters for the analysis of Androst-4-ene-3,17-dione isomers using GC-MS and LC-MS/MS:

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Separation Principle | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. | Differential partitioning between a liquid mobile phase and a solid stationary phase based on polarity and other interactions. |

| Derivatization | Often required to increase volatility (e.g., silylation). | Generally not required. |

| Ionization Technique | Electron Ionization (EI), Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF). | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), Orbitrap. |

| Key for Isomer Differentiation | Chromatographic retention time and potentially different relative abundances of fragment ions. | Chromatographic retention time and potentially different product ion ratios in MS/MS. |

Detailed research findings on the specific mass spectrometric behavior of Androst-4-ene-3,17-dione, (13alpha)- are limited in publicly available literature due to its non-natural origin. However, based on the principles of steroid fragmentation, one can predict the likely fragmentation patterns. The fragmentation of the common (13beta)-Androst-4-ene-3,17-dione is well-documented. The primary fragmentation pathways involve cleavages of the steroid rings.

The following interactive table presents the characteristic mass-to-charge ratios (m/z) of fragment ions for the common Androst-4-ene-3,17-dione, which would be expected to be largely similar for the (13alpha)-isomer, with potential differences in relative intensities.

| Precursor Ion (m/z) | Product Ion (m/z) | Plausible Structural Origin of Fragment |

|---|---|---|

| 287.2 [M+H]⁺ | 271.2 | Loss of methane (B114726) (CH₄) |

| 287.2 [M+H]⁺ | 243.2 | Loss of carbon monoxide (CO) and a methyl group (CH₃) |

| 287.2 [M+H]⁺ | 147.1 | Cleavage of the B-ring |

| 287.2 [M+H]⁺ | 109.1 | Fragment containing parts of the A and B rings |

| 287.2 [M+H]⁺ | 97.1 | Fragment containing parts of the A-ring |

Computational Chemistry and Molecular Modeling in Stereoisomer Research

Quantum Chemical Calculations for Conformational Analysis and Energetic Profiles of Androst-4-ene-3,17-dione, (13alpha)- and Related Isomers

Quantum chemical (QC) calculations offer a powerful method for investigating the intrinsic properties of molecules, including their preferred three-dimensional shapes (conformations) and relative stabilities. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Quantum chemical calculations can precisely model these distinct shapes and quantify their energetic differences. By calculating the energies of various possible conformers for both the (13alpha)- and (13beta)- isomers, an energetic profile can be constructed. This profile reveals the most stable (lowest energy) conformation for each isomer and the energy barriers required for transitioning between different conformations. Such studies have shown that ring puckering predominantly determines the conformational energy of ringed compounds. researchgate.net This data is crucial for understanding how the altered stereochemistry of the (13alpha)- isomer impacts its stability and reactivity compared to its naturally occurring counterpart.

Table 1: Hypothetical Energetic Profile of Androst-4-ene-3,17-dione Stereoisomers from Quantum Chemical Calculations

| Stereoisomer | Ring Conformation (Lowest Energy) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| Androst-4-ene-3,17-dione (13beta, natural) | A-Ring: Sofa, B-Ring: Chair, C-Ring: Chair, D-Ring: Envelope | 0.00 (Reference) | 3.15 |

| Androst-4-ene-3,17-dione, (13alpha)- | A-Ring: Sofa, B-Ring: Chair, C-Ring: Chair, D-Ring: Twisted Envelope | +4.50 | 3.80 |

Note: The data in this table is illustrative and represents the type of output generated by quantum chemical calculations. The relative energy indicates the higher intrinsic instability of the cis-fused (13alpha)- isomer.

Molecular Dynamics Simulations to Investigate Stereoisomer Behavior in Solution and Protein Binding Pockets

While quantum chemical calculations are excellent for analyzing static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by applying classical mechanics, allowing researchers to observe how stereoisomers behave in complex biological environments like water or within the active site of a protein. nih.gov

Behavior in Solution: In an aqueous solution, the behavior of a steroid is governed by its interactions with water molecules. MD simulations can model the solvation of Androst-4-ene-3,17-dione, (13alpha)- and its natural isomer, revealing differences in their solubility and aggregation tendencies. nih.gov The more bent shape of the (13alpha)- isomer would likely disrupt the local water structure differently than the (13beta)- isomer, potentially affecting its ability to cross cellular membranes or its availability to bind with target proteins. acs.org All-atom MD simulations have been used extensively to compare the interactions of various steroid compounds with model lipid membranes, quantifying properties like insertion depth, orientation, and partitioning kinetics. acs.org

Behavior in Protein Binding Pockets: The biological effects of steroids are mediated through their interaction with protein receptors. nih.gov MD simulations are crucial for understanding the stability and dynamics of a steroid-protein complex once the steroid has bound. researchgate.net For example, a simulation could start with the (13alpha)- isomer placed in the binding pocket of the androgen receptor. The simulation would then show how the protein and the steroid adjust their conformations in response to each other over time. The unnatural, bent shape of the (13alpha)- isomer might induce strain on the binding pocket or fail to establish stable interactions, leading to a less stable complex and a shorter residency time compared to the natural isomer. These dynamic fluctuations are critical for receptor activation and downstream signaling.

Table 2: Comparison of Simulated Dynamic Properties for Androst-4-ene-3,17-dione Isomers

| Property | Androst-4-ene-3,17-dione (13beta, natural) | Androst-4-ene-3,17-dione, (13alpha)- | Implication |

|---|---|---|---|

| Radius of Gyration (Å) | 3.5 | 3.2 | (13alpha)- isomer is more compact. |

| Solvent Accessible Surface Area (SASA, Ų) | 550 | 525 | Reduced surface area of (13alpha)- isomer may lower interactions with solvent. |

| Ligand RMSD in Binding Pocket (Å) | 0.8 | 2.5 | (13alpha)- isomer is less stable and more mobile within the binding pocket. |

| Interaction Energy with Receptor (kcal/mol) | -9.5 | -5.0 | Weaker binding of the (13alpha)- isomer to the receptor. |

Note: This table contains representative data from a hypothetical MD simulation, illustrating how stereochemistry influences the dynamic behavior and binding stability of a ligand.

Docking Studies and Structure-Based Drug Design Principles Applied to Steroid Stereoisomers

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design effective ligands. nih.gov Molecular docking is a key computational tool in SBDD, used to predict the preferred binding mode and affinity of a ligand to a protein target. saromics.com

For steroid stereoisomers, docking studies are essential for predicting how the change in shape affects binding to a specific receptor. The process involves computationally placing the ligand (e.g., Androst-4-ene-3,17-dione, (13alpha)-) into the binding site of a protein with a known structure, such as the androgen receptor or aromatase. The docking algorithm then samples numerous possible orientations and conformations of the ligand within the site and scores them based on factors like steric hindrance and potential non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts).

Docking studies would likely predict a significantly lower binding affinity for the (13alpha)- isomer compared to its natural (13beta)- counterpart. The natural androstenedione (B190577) fits snugly into the hydrophobic binding pockets of its target receptors. researchgate.netnih.gov The bent shape of the (13alpha)- isomer, resulting from its cis-fused C/D ring system, would likely cause steric clashes with amino acid residues in the binding pocket. This poor fit would prevent the isomer from achieving an optimal orientation, leading to a loss of key stabilizing interactions and a much weaker binding energy. This predictive power is invaluable in SBDD, as it allows researchers to filter out or deprioritize stereoisomers with poor predicted binding, saving significant time and resources in the drug development pipeline.

Table 3: Illustrative Docking Results for Androst-4-ene-3,17-dione Isomers with the Androgen Receptor

| Parameter | Androst-4-ene-3,17-dione (13beta, natural) | Androst-4-ene-3,17-dione, (13alpha)- |

|---|---|---|

| Predicted Binding Energy (kcal/mol) | -9.8 | -5.2 |

| Predicted Inhibition Constant (Ki) | ~150 nM | >100 µM |

| Key Hydrogen Bonds Formed | Yes (e.g., with Asn705, Arg752) | No |

| Steric Clashes | None | Yes (e.g., with Leu704, Met745) |

Note: This table presents hypothetical data from a molecular docking simulation to illustrate the predicted differences in binding affinity and interaction patterns due to stereochemistry.

Rational Design and Engineering of Enzymes for Stereospecific Steroid Biotransformation

Biotransformation, which uses enzymes to perform chemical reactions, offers a highly selective and sustainable method for modifying complex molecules like steroids. nih.gov Enzymes such as hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 monooxygenases (P450s) exhibit remarkable position- and stereospecificity, typically acting on only one specific isomer of a substrate. nih.gov While native enzymes are highly efficient for natural substrates, they are often inactive towards unnatural stereoisomers like Androst-4-ene-3,17-dione, (13alpha)-.

Rational design and protein engineering provide a pathway to overcome this limitation. nih.gov This strategy uses knowledge of an enzyme's structure and catalytic mechanism to make targeted modifications, altering its specificity to accept novel substrates. tandfonline.com The process begins with computational modeling, including docking the unnatural (13alpha)- isomer into the enzyme's active site to identify the reasons for its inactivity, such as steric hindrance.

Once problematic amino acid residues are identified, site-directed mutagenesis is used to replace them. For example, a bulky phenylalanine residue that clashes with the bent shape of the (13alpha)- isomer could be replaced with a smaller alanine, creating the necessary space to accommodate the unnatural substrate. nih.gov This iterative process of computational prediction and experimental validation can be used to engineer novel enzymes capable of performing highly stereospecific transformations on previously incompatible substrates. acs.org This approach not only enables the synthesis of novel steroid derivatives but also expands the biocatalytic toolbox for pharmaceutical production. asm.org

Table 4: Hypothetical Strategy for Rational Design of a 17β-HSD to Accommodate (13alpha)-Androst-4-ene-3,17-dione

| Target Enzyme | Substrate | Identified Problem (from Docking) | Target Residue | Proposed Mutation | Expected Outcome |

|---|---|---|---|---|---|

| Human 17β-HSD Type 1 | Androst-4-ene-3,17-dione, (13alpha)- | Steric clash between the D-ring of the substrate and a bulky residue in the active site. | Leucine 149 | L149A (Leucine to Alanine) | Increased active site volume to accommodate the cis-fused C/D ring system, enabling binding and reduction of the C17-ketone. |

| Human 17β-HSD Type 1 | Androst-4-ene-3,17-dione, (13alpha)- | Suboptimal positioning for hydride transfer from the NADH cofactor. | Valine 200 | V200G (Valine to Glycine) | Increased flexibility in the substrate binding loop, allowing the (13alpha)- isomer to orient correctly for catalysis. |

Emerging Research Frontiers and Future Perspectives in Steroid Stereoisomerism

Identification of Undiscovered Biological Roles for Non-Canonical Steroid Stereoisomers

However, recent research is beginning to challenge this long-held dogma. Studies on synthetic 13-alpha-estrone derivatives have revealed that while their estrogenic activity is indeed significantly reduced, they possess other intriguing biological properties. nih.gov For instance, certain derivatives have demonstrated potent antiproliferative effects in various cancer cell lines, suggesting non-canonical mechanisms of action that are independent of traditional estrogen receptor signaling. nih.gov

This opens up the exciting possibility that (13alpha)-Androst-4-ene-3,17-dione and its metabolites may also have undiscovered biological roles. Future research will likely focus on screening this and other non-canonical stereoisomers against a wide array of cellular targets beyond the classical androgen and estrogen receptors. These could include orphan nuclear receptors, G-protein coupled receptors, and various enzymes involved in cellular signaling pathways. The distinct three-dimensional structure of 13-alpha steroids could lead to highly specific interactions with novel biological targets, paving the way for the development of new therapeutic agents with unique mechanisms of action.

Table 1: Comparison of Biological Activity Focus for Canonical vs. Non-Canonical Androst-4-ene-3,17-dione

| Stereoisomer | Primary Biological Association | Emerging Research Focus |

| Androst-4-ene-3,17-dione (13-beta) | Precursor to testosterone (B1683101) and estrone | Well-established endocrine roles |

| Androst-4-ene-3,17-dione, (13alpha)- | Historically considered inactive | Antiproliferative effects, novel receptor interactions |

Development of Advanced Methodologies for De Novo Synthesis of Stereochemically Defined Steroids

The exploration of the biological activities of non-canonical steroids is intrinsically linked to the ability to synthesize these molecules with high purity and stereochemical control. Traditional synthetic routes often produce a mixture of stereoisomers, requiring challenging and often inefficient separation steps. Consequently, a significant frontier in steroid chemistry is the development of advanced methodologies for the de novo synthesis of stereochemically defined steroids.

Recent breakthroughs in synthetic organic chemistry are providing powerful new tools to tackle this challenge. rsc.orgresearchgate.net These include:

Asymmetric Catalysis: The use of chiral catalysts to direct the formation of specific stereocenters during the construction of the steroid nucleus. This approach can significantly reduce the formation of unwanted stereoisomers.

Convergent Synthesis: Strategies that involve the synthesis of different fragments of the steroid molecule separately, which are then coupled together in the later stages of the synthesis. This allows for greater flexibility and control over the stereochemistry of the final product.

Biocatalysis: The use of enzymes to perform specific stereoselective transformations on steroid precursors. This can be a highly efficient and environmentally friendly way to introduce chiral centers with high precision. researchgate.net

While a specific de novo synthesis for (13alpha)-Androst-4-ene-3,17-dione is not yet widely reported, the principles and methods being developed for other complex stereoisomers are directly applicable. nih.gov Future research in this area will likely focus on the design of novel synthetic pathways that allow for the efficient and scalable production of a wide range of non-canonical steroids, including those with the 13-alpha configuration. This will be crucial for supplying the quantities of these compounds needed for extensive biological testing and potential therapeutic development.

Mechanistic Enzymology of Novel Stereoisomerase Activities

The existence of non-canonical steroids in biological systems, even in trace amounts, raises the question of their origin. While some may be byproducts of canonical steroid metabolism, it is also possible that specific enzymes, or novel activities of known enzymes, are involved in their formation. The study of the mechanistic enzymology of novel stereoisomerase activities is therefore a critical research frontier.

Currently, there is no known enzyme that specifically catalyzes the epimerization of the C-13 methyl group in androstane (B1237026) derivatives. However, the enzymatic basis for epimerization at other positions in the steroid nucleus is established. For example, certain hydroxysteroid dehydrogenases (HSDs) can catalyze the interconversion of stereoisomers at various positions. It is conceivable that under certain physiological or pathological conditions, a known steroid-metabolizing enzyme might exhibit promiscuous activity, leading to the formation of 13-alpha steroids.

Future research in this area will likely involve:

Enzyme Screening: Testing a wide range of known steroid-metabolizing enzymes for their ability to convert 13-beta steroids to their 13-alpha epimers.

Structural Biology: Determining the three-dimensional structures of enzymes that show potential stereoisomerase activity to understand the molecular basis for their substrate specificity and catalytic mechanism.

Directed Evolution: Using protein engineering techniques to evolve enzymes with enhanced stereoisomerase activity, which could be valuable tools for both research and the synthesis of non-canonical steroids.

Unraveling the enzymatic pathways that may lead to the formation of (13alpha)-Androst-4-ene-3,17-dione will provide crucial insights into its potential endogenous roles and the regulation of its levels in the body.

Systems Biology Approaches to Map Steroid Isomer Metabolism and Function

The biological effects of any single steroid are not determined in isolation but are part of a complex network of synthesis, metabolism, and signaling pathways. Systems biology, which integrates data from various "-omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful approach to understanding the complex roles of steroid isomers. frontiersin.orgnih.gov

A key application of systems biology in this context is steroidomics , the comprehensive analysis of the entire steroid complement (the "steroidome") in a biological sample. jst.go.jpnih.govmdpi.com Advanced analytical techniques, primarily mass spectrometry-based methods, allow for the simultaneous detection and quantification of a wide range of steroid metabolites, including the potential to differentiate between stereoisomers. nih.gov

By applying steroidomics and other systems biology approaches, researchers can:

Map Metabolic Pathways: Trace the metabolic fate of (13alpha)-Androst-4-ene-3,17-dione and identify its downstream metabolites. This can provide clues to its potential biological functions.

Identify Biomarkers: Correlate the levels of specific non-canonical steroid isomers with particular physiological or disease states. This could lead to the development of new diagnostic tools.

Construct Network Models: Build computational models of steroid metabolism and signaling that incorporate both canonical and non-canonical isomers. These models can be used to predict the effects of perturbations to the system and to generate new hypotheses for experimental testing. youtube.com

The application of systems biology approaches will be instrumental in moving the study of (13alpha)-Androst-4-ene-3,17-dione and other non-canonical steroids from the realm of chemical curiosities to a deeper understanding of their potential roles in health and disease.

Q & A

Basic: What analytical methods are recommended for confirming the purity and structural identity of Androst-4-ene-3,17-dione in synthetic or isolated samples?

Answer:

- HPLC with UV detection is a primary method for purity assessment. For example, BDG Synthesis Limited reported 98.6% purity for a related compound (4-Androstene-3,6,17-trione) using HPLC .

- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. Isotopic variants (e.g., [4-14C]-labeled Androst-4-ene-3,17-dione) require radiochemical detection and mass balance analysis to verify isotopic integrity .

- Thermogravimetric analysis (TGA) can assess stability under storage conditions, as the compound should be stored at 2–8°C to prevent degradation .

Basic: How is Androst-4-ene-3,17-dione biosynthesized in mammalian systems, and what are its key metabolic intermediates?

Answer:

- The compound is a precursor in testosterone and estrogen biosynthesis. In rhesus monkey testes, progesterone is converted to 17α-hydroxyprogesterone, then to Androst-4-ene-3,17-dione via EC 1.14.99.12 (androstenedione monooxygenase), and finally to testosterone .

- Key intermediates include dehydroepiandrosterone (DHEA) and 3β-hydroxysteroids, with deficiencies in 3β-hydroxysteroid dehydrogenase linked to congenital adrenal hyperplasia .

Advanced: How can microbial strains like Mycobacterium neoaurum be engineered to optimize the biotransformation of phytosterols to Androst-4-ene-3,17-dione (AD) and its derivatives?

Answer:

- Mutagenesis and pathway engineering : Strains like M. neoaurum JC-12 show altered AD/ADD (androsta-1,4-diene-3,17-dione) ratios due to mutations in 3-ketosteroid-Δ1-dehydrogenase (KSDD). Fed-batch strategies with optimized nitrogen supply can achieve ADD yields of 5.7 g/L .

- Substrate specificity tuning : Enzymes like EC 1.14.99.12 (androstenedione monooxygenase) in Neonectria radicicola hydroxylate and lactonize AD, enabling selective derivative synthesis .

- Process monitoring : Use LC-MS to track intermediates and avoid by-products like 9α-hydroxy-AD .

Advanced: How do contradictory data on enzyme specificity (e.g., EC 1.14.99.12) across species impact experimental design for steroid functionalization?

Answer:

- Species-specific activity : The ascomycete N. radicicola catalyzes both AD hydroxylation (EC 1.14.99.12) and progesterone monooxygenation (EC 1.14.99.4), whereas bacterial enzymes may lack this promiscuity .

- Experimental mitigation :

Advanced: What methodologies resolve discrepancies in reported thermodynamic properties (e.g., logP, solubility) of Androst-4-ene-3,17-dione derivatives?

Answer:

- Multi-method validation : Compare data from the Crippen , Joback , and McGowan methods for logP and solubility. For example, (5α)-Androst-1-ene-3,17-dione has logP = 3.943 (Crippen) vs. 3.74 (Joback), necessitating experimental validation via shake-flask assays .

- Temperature-dependent studies : Measure properties like heat capacity (Cp) across 800–1000 K to model stability under extreme conditions .

- Cross-reference databases : Use NIST WebBook for gas-phase thermodynamics and HPLC-ELSD for solubility in aqueous/organic mixtures .

Advanced: How can derivatives like 19-[(1-oxohexyl)thio]-Androst-4-ene-3,17-dione be synthesized and characterized for structure-activity studies?

Answer:

- Thioesterification : React AD with hexanoyl chloride in anhydrous DMF, using DMAP as a catalyst. Monitor progress via TLC and purify via silica gel chromatography .

- Characterization :

- Biological testing : Assess binding affinity to androgen receptors using SPR (Surface Plasmon Resonance) and compare to parent compound .

Basic: What safety protocols are critical when handling Androst-4-ene-3,17-dione in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Work in fume hoods to avoid inhalation of aerosols (H335). For spills, use absorbent materials and avoid dry sweeping to limit dust .

- Storage : Keep at 2–8°C in amber vials to prevent photodegradation .

Advanced: How do isotopic labels (e.g., [14C], [3H]) in Androst-4-ene-3,17-dione affect metabolic tracing studies in steroidogenesis?

Answer:

- Label positioning : [4-14C]-AD (50–60 mCi/mmol) tracks C-4 metabolism, while [1β,2β-3H]-AD (40–60 Ci/mmol) monitors hydrogen transfer in reductase reactions .

- Quantitative analysis : Use scintillation counting for radiolabeled metabolites and LC-MS/MS for non-radioactive isotopologues .

- Artifact avoidance : Pre-treat samples with chelators (e.g., EDTA) to prevent isotopic exchange in metal-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.